molecular formula C8H8Cl2O3S B14637224 4-Chlorophenyl 1-chloroethane-1-sulfonate CAS No. 53458-97-2

4-Chlorophenyl 1-chloroethane-1-sulfonate

Cat. No.: B14637224
CAS No.: 53458-97-2
M. Wt: 255.12 g/mol
InChI Key: AZLZOXOROXZFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 1-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 4-chlorophenyl ring and a 1-chloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1-chloroethane-1-sulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid, followed by the introduction of a 1-chloroethane group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1-chloroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

4-Chlorophenyl 1-chloroethane-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1-chloroethane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Sulfate: Similar structure but with a sulfate group instead of a sulfonate group.

    4-Chlorophenyl Methanesulfonate: Contains a methanesulfonate group instead of a 1-chloroethane-1-sulfonate group.

    4-Chlorophenyl Ethanesulfonate: Similar structure but with an ethanesulfonate group.

Uniqueness

4-Chlorophenyl 1-chloroethane-1-sulfonate is unique due to the presence of both a 4-chlorophenyl ring and a 1-chloroethane-1-sulfonate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

53458-97-2

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

(4-chlorophenyl) 1-chloroethanesulfonate

InChI

InChI=1S/C8H8Cl2O3S/c1-6(9)14(11,12)13-8-4-2-7(10)3-5-8/h2-6H,1H3

InChI Key

AZLZOXOROXZFTN-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.